Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate is a piperazine derivative featuring a sulfonyl group substituted with a 2,4,5-trimethylphenyl ring and an ethyl ester at the piperazine nitrogen. This compound is of interest in medicinal chemistry due to the versatility of the piperazine scaffold and the sulfonyl group’s role in modulating biological activity, solubility, and stability .
Properties
IUPAC Name |
ethyl 4-(2,4,5-trimethylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-16(19)17-6-8-18(9-7-17)23(20,21)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJXDOQHCDEMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Variations in the Sulfonyl Substituent
The sulfonyl group’s phenyl ring substituents significantly influence electronic, steric, and pharmacokinetic properties. Key analogues include:
Key Observations :
- Electronic Effects: Methoxy (e.g., 2-methoxy in ) or amino groups (e.g., ) increase polarity, enhancing water solubility and target interaction.
Variations in the Piperazine Ester Group
The ester group at the piperazine nitrogen affects metabolic stability and reactivity:
Key Observations :
Enzyme Inhibition and Kinase Targeting
Piperazine-sulfonyl derivatives are explored as kinase inhibitors. For example:
- Bruton’s Tyrosine Kinase (BTK) Inhibition : tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate () showed potent BTK inhibition (IC₅₀ = 12 nM), attributed to the sulfonyl group’s interaction with the ATP-binding pocket .
- NAMPT/PARP1 Dual Inhibition: tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate derivatives () demonstrated dual-target activity, with IC₅₀ values < 100 nM in breast cancer cell lines .
Comparison with Target Compound :
The 2,4,5-trimethylphenyl substituent’s steric bulk may reduce binding affinity compared to planar aromatic groups (e.g., 2-oxoindolinyl in ), but its lipophilicity could enhance membrane permeability.
Physicochemical Properties
Molecular Weight and Lipophilicity
Key Observations :
Biological Activity
Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a sulfonyl group and an ethyl ester, which contributes to its biological activity. The presence of the bulky 2,4,5-trimethylphenyl group may influence its interaction with biological targets.
- Acetylcholinesterase Inhibition : Piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This compound may exhibit similar inhibitory effects due to structural similarities with known AChE inhibitors .
- Neuroprotective Effects : Some studies suggest that piperazine derivatives can inhibit amyloid peptide aggregation, which is significant in the context of Alzheimer's disease. The interaction with the peripheral anionic site of AChE may provide neuroprotective benefits .
- Serotonin Reuptake Inhibition : Compounds within the piperazine class often demonstrate serotonin reuptake inhibition. This property could position this compound as a candidate for treating mood disorders .
In Vitro Studies
- Study on AChE Inhibition : Research conducted on various piperazine derivatives indicated that modifications at the sulfonamide position significantly affect AChE inhibition potency. The compound's ability to bind at critical sites was confirmed through molecular docking studies .
- Serotonergic Activity : In vitro assays demonstrated that certain piperazine derivatives could enhance serotonergic signaling, suggesting potential antidepressant properties .
In Vivo Studies
- Neuroprotective Models : Animal models assessing the neuroprotective effects of piperazine derivatives showed promising results in reducing cognitive decline associated with amyloid pathology. The specific role of this compound in these models remains to be fully elucidated.
Data Table: Biological Activities of Related Piperazine Derivatives
| Compound Name | AChE Inhibition | Serotonin Reuptake | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes (potential) | Yes (potential) | Yes (under investigation) |
| 1-(1,4-benzodioxane-2-carbonyl)piperazine | High | Moderate | Significant |
| 4-(4-methyl)-benzenesulfonyl-piperazine | Moderate | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via sulfonylation of the piperazine core. A typical approach involves reacting tert-butyl piperazine-1-carboxylate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or DIPEA in a solvent such as 1,4-dioxane or DCM. Subsequent removal of the tert-butyl group (e.g., with HCl/MeOH) yields the free piperazine intermediate, which is then esterified with ethyl chloroformate .
Q. How can researchers purify and characterize this compound?
- Methodological Answer : Purification often employs flash chromatography (petroleum ether/ethyl acetate gradients) or crystallization (e.g., using Et2O). Characterization requires multinuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) to confirm sulfonyl and piperazine moieties, alongside mass spectrometry (MALDI-TOF or ESI) for molecular weight validation. Elemental analysis ensures purity (>95%) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure (via accelerated degradation tests) should be monitored using TLC or NMR. Thermal stability can be evaluated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during analysis?
- Methodological Answer : Discrepancies in bond lengths/angles or disorder in sulfonyl/phenyl groups require iterative refinement using SHELXL . Employing high-resolution data (≤1.0 Å) and incorporating hydrogen atom positions via SHELXE’s dual-space algorithms improve accuracy. For twinned crystals, the HKLF5 format in SHELXL can model twin laws .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases) identifies key interactions between the sulfonyl group and catalytic residues. Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometries and calculate electrostatic potential surfaces to rationalize substituent effects .
Q. How can researchers resolve contradictions in enzyme inhibition data?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, substrate concentration). Validate inhibition via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Use Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .
Q. What methods are recommended for probing biological activity in cellular models?
- Methodological Answer : For cytotoxicity studies, use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with dose ranges of 1–100 µM. Combine with flow cytometry (Annexin V/PI staining) to assess apoptosis. For target engagement, employ Western blotting to monitor downstream phosphorylation (e.g., Akt/mTOR pathways) .
Q. How can molecular dynamics (MD) simulations enhance understanding of its mechanism?
- Methodological Answer : Run MD simulations (e.g., GROMACS) over 100 ns to analyze ligand-receptor stability. Key metrics include RMSD (<2.0 Å for stability), RMSF (flexibility of sulfonyl/piperazine groups), and hydrogen bond occupancy with catalytic residues. Free energy calculations (MM-PBSA) quantify binding affinities .
Critical Analysis of Evidence
- Synthetic Routes : and provide reproducible protocols but lack optimization data (e.g., yield vs. temperature).
- Crystallography : SHELX refinement ( ) is robust but requires expertise to handle twinning/disorder.
- Biological Data : highlights enzyme inhibition but lacks cellular validation, necessitating complementary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
